molecular formula C21H23NO4 B557331 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid CAS No. 252049-05-1

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid

Cat. No. B557331
CAS RN: 252049-05-1
M. Wt: 353.4 g/mol
InChI Key: HKELUUGCKFRJQM-IBGZPJMESA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular formula of this compound is C21H23NO4 . The InChI representation of the molecule is InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m0/s1 .


Chemical Reactions Analysis

The compound is a valine derivative and has been used in the synthesis of α-amino phosphonic acid containing peptide mimetics .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.4 g/mol . Unfortunately, there is no further information available on the physical and chemical properties of this compound.

Scientific Research Applications

Peptide Synthesis

Fmoc-N-methyl-L-norvaline is used in the synthesis of peptides . The Fmoc group acts as a protective agent for the amino group during peptide synthesis . This allows for the selective coupling of different amino acids in a sequence-specific manner.

Preparation of N-Methylated Peptides

This compound is involved in the preparation of N-methylated peptides . N-methylation can enhance the biological activity of peptides, improve their metabolic stability, and influence their conformational properties.

Enzyme Substrates and Reagents

Fmoc-N-methyl-L-norvaline is used as enzyme substrates and reagents . This can be useful in enzymology research, where it can help in studying enzyme kinetics and mechanisms.

Culture Media Additives

This compound can be used as an additive in culture media . It can provide necessary nutrients for the growth and maintenance of certain types of cells in vitro.

Dyes, Stains, and Indicators

Fmoc-N-methyl-L-norvaline can be used in the preparation of dyes, stains, and indicators . These can be used in various biological and chemical assays.

Precolumn Derivatization of Amines for HPLC

It acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This can enhance the detection sensitivity and selectivity of amines in HPLC.

Amino Acid Derivatization for HPLC Analysis

Fmoc-N-methyl-L-norvaline is used for derivatizing amino acids for HPLC analysis . This can improve the separation and detection of amino acids in complex samples.

Solid-Phase Peptide Synthesis (SPPS)

With the ever-growing popularity of SPPS using the Fmoc strategy, amino acid derivatization is a useful tool in structure–activity relationship (SAR) studies . It is usually the Boc-protected (backbone chain) amino acids that are used for the synthesis of those modified amino acids, but this strategy faces several drawbacks .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKELUUGCKFRJQM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426586
Record name Fmoc-N-methyl-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid

CAS RN

252049-05-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-norvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-N-methyl-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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